![molecular formula C19H21FN4O2S B2403169 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946237-72-5](/img/structure/B2403169.png)
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
This compound is a heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidin-5(3H)-one core substituted with a 4-fluorophenylpiperazine moiety via a 2-oxoethyl linker and a methyl group at the 6-position. The 4-fluorophenyl group may enhance binding affinity to serotonin or dopamine receptors, while the thiazolo-pyrimidinone scaffold could influence metabolic stability .
Propriétés
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13-11-21-19-24(18(13)26)16(12-27-19)10-17(25)23-8-6-22(7-9-23)15-4-2-14(20)3-5-15/h2-5,11,16H,6-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMCUHQTRPDKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its pharmacological implications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiazolo[3,2-a]pyrimidinone core with a piperazine moiety substituted with a fluorophenyl group, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the reaction of piperazine derivatives with appropriate thiazolopyrimidine precursors under controlled conditions. The use of solvents like dichloromethane and subsequent purification techniques such as recrystallization are critical for obtaining high yields and purity of the final product .
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have demonstrated that derivatives containing the piperazine moiety exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-B. For instance, related compounds showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating potent activity . The selectivity of these compounds for MAO-B over MAO-A suggests their potential utility in treating neurodegenerative disorders.
2. Neuroprotective Effects
Research indicates that thiazolopyrimidine derivatives may possess neuroprotective properties. In vivo studies have shown that certain derivatives can prolong survival in models of acute cerebral ischemia, indicating their potential as therapeutic agents against neurodegenerative diseases . The mechanism may involve modulation of neurotransmitter levels through MAO inhibition.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on fibroblast cell lines (L929) revealed varying degrees of toxicity among different derivatives. Some compounds demonstrated minimal cytotoxic effects at therapeutic concentrations, making them promising candidates for further development . For example, one derivative exhibited an IC50 value of 120.6 µM, suggesting a favorable safety profile compared to more toxic analogs.
Case Studies
Several case studies have highlighted the biological activities of thiazolopyrimidine derivatives:
- Case Study 1 : A derivative similar to the compound was tested for its MAO inhibitory activity and showed a reversible and competitive inhibition pattern with high selectivity for MAO-B. This suggests its potential role in treating conditions like Alzheimer’s disease where MAO-B is implicated .
- Case Study 2 : Another study evaluated the neuroprotective effects of related compounds in a mouse model of ischemia. Results indicated significant improvements in survival rates and neurological scores post-treatment, supporting the hypothesis that these compounds can mitigate ischemic damage through neuroprotective mechanisms .
Table: Summary of Biological Activities
Activity Type | Compound Example | IC50 Value (µM) | Selectivity |
---|---|---|---|
MAO-B Inhibition | T6 | 0.013 | High |
Neuroprotection | T3 | N/A | Significant |
Cytotoxicity (L929 Cells) | T6 | 120.6 | Low Toxicity |
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H17FN4O3S
- Molecular Weight : 388.4 g/mol
- IUPAC Name : 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thiazolo[3,2-a]pyrimidine-2,4-dione
The structure features a thiazolo-pyrimidine core with a piperazine side chain, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one exhibit significant anticancer properties. For instance, studies have shown that thiazolo-pyrimidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A study demonstrated that derivatives of thiazolo-pyrimidine showed high antitumor activity against human cancer cell lines with IC50 values in the low micromolar range, indicating potent efficacy against cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against various pathogens. Research suggests that similar thiazolo-pyrimidine compounds possess antibacterial and antifungal properties. For example, derivatives have shown effectiveness against strains of Staphylococcus aureus and Candida albicans .
Antidepressant Effects
The piperazine moiety in the compound is known for its role in antidepressant activity. Compounds containing piperazine have been linked to serotonin receptor modulation, which is vital for treating depression and anxiety disorders. Preliminary studies indicate that the compound may influence neurotransmitter systems positively .
Molecular Docking Studies
Molecular docking studies have been conducted to understand better the interactions of this compound with biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and neurotransmission. The binding affinity and interaction profiles have been modeled using computational methods to predict biological activity .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Differences Among Analogues
Key Observations:
- Core Modifications: The target compound’s thiazolo-pyrimidinone core is distinct from the pyridazinone in and the cyclopenta-fused thiazolo-pyrimidinone in . These differences likely alter electronic properties and metabolic stability.
- Substituent Effects: The 4-fluorophenyl group in the target compound vs. the 3-chlorophenyl in may influence receptor selectivity (e.g., serotonin 5-HT1A vs. dopamine D2) due to differences in electronegativity and steric hindrance.
Pharmacological Implications
- Piperazine Moieties: The 4-fluorophenylpiperazine group is common in antipsychotics (e.g., aripiprazole), implicating dopamine or serotonin receptor modulation .
- Thiazolo-pyrimidinone Core: This scaffold is associated with kinase inhibition in cancer research , though the 6-methyl group in the target compound may reduce steric bulk compared to pyrazole-substituted analogues .
- Morpholinyl vs. Methyl Groups: The morpholinyl group in could enhance solubility but reduce CNS penetration compared to the methyl group in the target compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the condensation of a fluorophenyl-piperazine intermediate with a thiazolo-pyrimidinone precursor. For example, highlights similar compounds synthesized via nucleophilic substitution or coupling reactions using piperazine derivatives. Optimization strategies include:
- Temperature control (e.g., reflux in anhydrous conditions) to minimize side products.
- Use of coupling agents like EDCI/HOBt for amide bond formation.
- Purification via column chromatography or recrystallization to achieve >95% purity . Reaction yields can be improved by adjusting stoichiometric ratios of reagents and employing inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and piperazine-thiazolo-pyrimidine connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (e.g., as demonstrated for related thiazolo-pyrimidine derivatives in and ) .
- HPLC-PDA : Assesses purity and identifies impurities using reverse-phase columns (C18) with UV detection .
Q. What in vitro assays are typically employed to screen for biological activity in thiazolo-pyrimidine derivatives?
Common assays include:
- Enzyme Inhibition Assays : For targets like Autotaxin (ATX), using fluorescent substrates (e.g., FS-3) to measure hydrolytic activity (see and for methodology) .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to evaluate antiproliferative effects.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the compound’s piperazine moiety .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action, particularly interactions with enzymes like Autotaxin?
- Biochemical Assays : Measure IC₅₀ values using recombinant ATX and lysophosphatidylcholine (LPC) substrates (see for protocols) .
- Molecular Docking : Predict binding modes using software like AutoDock Vina, referencing crystal structures of ATX (PDB: 5LTE).
- Gene Knockdown : siRNA-mediated ATX silencing to confirm target engagement in cellular models .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability bottlenecks .
- Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to in vivo effects.
- Disease Model Relevance : Validate in vivo models (e.g., bleomycin-induced pulmonary fibrosis in mice, as in ) to ensure translational relevance .
Q. What considerations are critical for pharmacokinetic (PK) study design?
- Bioavailability : Administer via oral and intravenous routes to calculate absolute bioavailability.
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) or tissue homogenate analysis.
- Metabolic Stability : Incubate with hepatic microsomes to identify cytochrome P450 (CYP) liabilities .
Q. How can computational modeling predict binding affinity to therapeutic targets?
- Molecular Dynamics Simulations : Analyze binding stability using tools like GROMACS.
- Free Energy Perturbation (FEP) : Quantify binding free energy changes for structure-activity relationship (SAR) refinement.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with ATX’s hydrophobic tunnel residues) .
Q. What approaches assess selectivity against off-target receptors or enzymes?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.